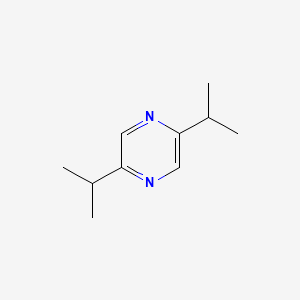

2,5-Diisopropylpyrazine

Übersicht

Beschreibung

2,5-Diisopropylpyrazine is an organic compound that belongs to the pyrazine family . It has a molecular formula of C10H16N2 .

Synthesis Analysis

Alkyl pyrazines, including 2,5-Diisopropylpyrazine, can be synthesized by chemical methods or by certain microorganisms . The biosynthesis of 2,5-Diisopropylpyrazine was studied in myxobacteria Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus . Isotopically labeled precursors and proposed pathway intermediates were fed to agar plate cultures of the myxobacteria .Molecular Structure Analysis

The dominant metabolite was 2,5-diisopropylpyrazine as identified using a combination of high-resolution mass spectrometry, 1H- and 13C-nuclear magnetic resonance, gas chromatography-mass spectrometry .Chemical Reactions Analysis

The biosynthesis of 2,5-Diisopropylpyrazine involves the reduction of valine to valine aldehyde. Its dimerization to 2,5-diisopropyldihydropyrazine and subsequent oxidation results in 2,5-Diisopropylpyrazine .Physical And Chemical Properties Analysis

2,5-Diisopropylpyrazine has a molecular weight of 164.25 g/mol .Wissenschaftliche Forschungsanwendungen

Ectomycorrhizal Fungus Growth

2,5-Diisopropylpyrazine has been found to be a significant component in the metabolites of the bacterium Paenibacillus sp. EJP73 . This bacterium has been demonstrated as a mycorrhization helper bacterium (MHB) for the Lactarius rufus – Pinus sylvestris symbiosis . The presence of 2,5-Diisopropylpyrazine resulted in a significant negative effect on L. rufus EO3 hyphal radial growth but enhanced hyphal branching and reduced internode distance . This increased pre-symbiotic hyphal branching leading to increased likelihood of plant infection may be an important MHB mechanism .

Bioactive Substance

2,5-Diisopropylpyrazine is a type of 2,5-Diketopiperazines (DKPs), also called cyclic dipeptides . DKPs are the simplest peptide derivatives in nature that are formed by the condensation of two amino acids . They are an important category of bioactive substances with various structures .

Pharmacological Activities

DKPs, including 2,5-Diisopropylpyrazine, have various pharmacological activities, including anticancer, antibacterial, antithrombotic, neuron protective, analgesic, and other activities .

Chemical Synthesis

2,5-Diisopropylpyrazine can be synthesized through chemical methods . It can also be synthesized in a one-pot process with the help of adenylation enzyme .

Biological Synthesis

In addition to chemical synthesis, 2,5-Diisopropylpyrazine can also be synthesized through biological methods .

Structural Analysis

Mass spectrometry is the most common method for the structural analysis of 2,5-Diisopropylpyrazine . DKPs can be quickly screened and identified by MS according to the mass spectrum fragmentation pattern .

Wirkmechanismus

Target of Action

The primary targets of 2,5-Diisopropylpyrazine are the hyphae of the ectomycorrhizal fungus Lactarius rufus . This compound is produced by the helper bacterium Paenibacillus sp. EJP73 and has been shown to significantly affect the growth of L. rufus .

Mode of Action

2,5-Diisopropylpyrazine interacts with its targets by influencing the growth patterns of the hyphae of L. rufus. Specifically, it has been observed to enhance hyphal branching and reduce internode distance . This interaction leads to changes in the growth and development of the fungus, potentially increasing the likelihood of plant infection .

Biochemical Pathways

The biosynthesis of 2,5-Diisopropylpyrazine involves the dimerization of amino acid-derived α-amino aldehydes . This process is biomimetic and leads to the formation of several 2,5-disubstituted pyrazine natural products . The production of 2,5-Diisopropylpyrazine is strongly stimulated by valine supplementation .

Pharmacokinetics

Its molecular formula is c10h16n2, and it has an average mass of 164247 Da . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of 2,5-Diisopropylpyrazine results in increased pre-symbiotic hyphal branching of L. rufus, which leads to an increased likelihood of plant infection . This suggests that 2,5-Diisopropylpyrazine may play a significant role in the symbiotic relationship between L. rufus and its host plants.

Action Environment

The action of 2,5-Diisopropylpyrazine can be influenced by environmental factors. For instance, the production of this compound by Paenibacillus sp. EJP73 is strongly stimulated by valine supplementation . Additionally, synthesized 2,5-Diisopropylpyrazine and elevated CO2 (2,000 ppm) were tested as specific volatile metabolites in a dual plate system, but neither produced the response shown when strain EJP73 was present . This suggests that the action, efficacy, and stability of 2,5-Diisopropylpyrazine may be influenced by specific environmental conditions.

Eigenschaften

IUPAC Name |

2,5-di(propan-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYUERPFWUCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diisopropylpyrazine | |

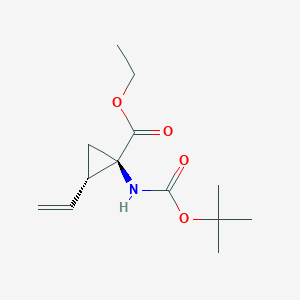

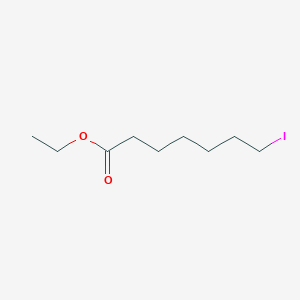

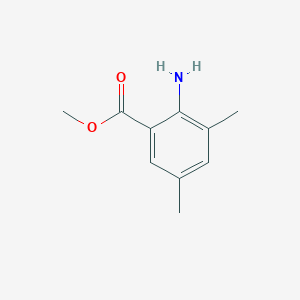

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

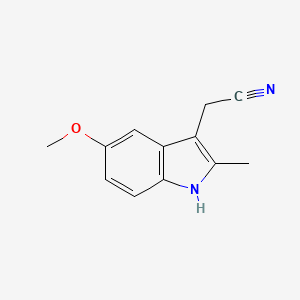

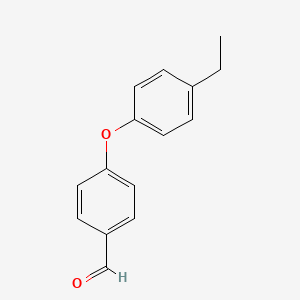

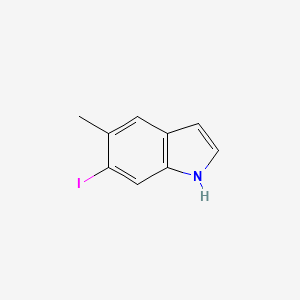

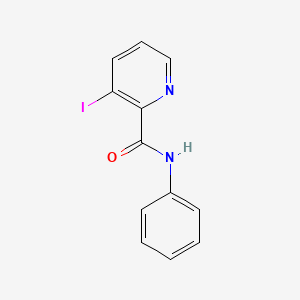

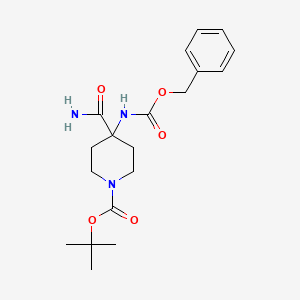

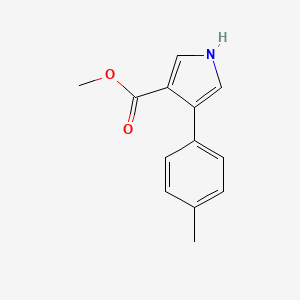

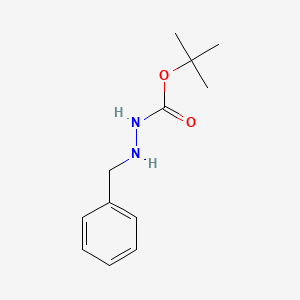

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 2,5-diisopropylpyrazine described in the research?

A1: The research [] presents a novel, concise approach to synthesizing 2,5-diisopropylpyrazine and other 2,5-disubstituted pyrazines. This method utilizes readily available and inexpensive amino acids as starting materials. The process involves the dimerization of amino acid-derived α-amino aldehydes, mimicking a proposed biosynthetic pathway found in nature. This biomimetic approach offers a potential alternative to traditional synthetic methods.

Q2: How does the choice of solvent impact the synthesis of 2,5-disubstituted pyrazines?

A2: The study [] highlights the crucial role of solvent selection in the one-pot synthesis of 2,5-disubstituted pyrazines. Choosing the appropriate solvent facilitates not only the hydrogenolysis of Cbz-protected α-amino aldehydes but also the subsequent dimerization and oxidation steps, ultimately yielding the desired pyrazine product.

Q3: Could this biomimetic approach be applied to the synthesis of other pyrazine alkaloids?

A3: While the research [] focuses on 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine, and actinopolymorphol C, the underlying principle of using α-amino aldehyde dimerization holds promise for the synthesis of other structurally related pyrazine alkaloids. Further research exploring different amino acid precursors and reaction conditions could broaden the applicability of this biomimetic strategy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)